molecular formula C14H27NO5 B3165620 tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate CAS No. 90194-99-3

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Cat. No.: B3165620
CAS No.: 90194-99-3
M. Wt: 289.37 g/mol
InChI Key: FTVPHMFKKFOZSK-JTQLQIEISA-N
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Description

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a compound commonly used in organic synthesis. It is a derivative of amino acids and is often employed as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then introduced through a series of reactions involving selective reduction and protection steps .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate involves the protection of the amino group through the formation of a stable Boc group. This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
  • tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate

Uniqueness

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is unique due to its specific chain length and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it particularly useful in the synthesis of complex peptides and other organic molecules .

Properties

IUPAC Name

tert-butyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPHMFKKFOZSK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

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